Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate is an organic compound with the molecular formula C10H19NO5S. It is a colorless liquid with a pungent odor and is used in various organic synthesis applications. This compound is known for its role as a catalyst in promoting certain chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Types of Reactions:
Oxidation: Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, promoting various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate involves its ability to act as a catalyst in chemical reactions. It interacts with molecular targets and pathways to facilitate the formation of desired products. The aminooxy group plays a crucial role in its catalytic activity, enabling the compound to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 2-(aminooxy)acetate
- Tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate
- N-(tert-Butoxycarbonyl)-1,4-diaminobutane
Uniqueness: Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate is unique due to its specific structure and functional groups, which confer distinct catalytic properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in certain chemical reactions, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H21NO5S |
---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
tert-butyl 2-(4-aminooxy-1,1-dioxothian-4-yl)acetate |
InChI |
InChI=1S/C11H21NO5S/c1-10(2,3)16-9(13)8-11(17-12)4-6-18(14,15)7-5-11/h4-8,12H2,1-3H3 |
InChI-Schlüssel |
IYJPPWKLNQCGND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1(CCS(=O)(=O)CC1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.